molecular formula C11H14ClNO3 B1350368 (+/-)-trans-4-(2-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl

(+/-)-trans-4-(2-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl

Cat. No.: B1350368
M. Wt: 243.68 g/mol
InChI Key: IESFQNGHUQQOIZ-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-trans-4-(2-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a chiral compound that features a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-4-(2-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes using continuous flow reactors for better control of reaction conditions and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-4-(2-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of (+/-)-trans-4-(2-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid: The free acid form without the hydrochloride salt.

    (3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride: A similar compound with a methoxy group instead of a hydroxy group.

Uniqueness

The presence of the hydroxyphenyl group in (+/-)-trans-4-(2-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl provides unique opportunities for hydrogen bonding and increased solubility, which can enhance its biological activity and applicability in various fields .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

(3S,4R)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c13-10-4-2-1-3-7(10)8-5-12-6-9(8)11(14)15;/h1-4,8-9,12-13H,5-6H2,(H,14,15);1H/t8-,9+;/m0./s1

InChI Key

IESFQNGHUQQOIZ-OULXEKPRSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2O.Cl

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2O.Cl

Origin of Product

United States

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